

Assessing the Specificity of MU1700 Against Other Kinases: A Comparative Guide

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Compound of Interest		
Compound Name:	MU1700	
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For researchers and professionals in drug development, the specificity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. This guide provides an objective comparison of the kinase inhibitor **MU1700** against other kinases, supported by experimental data, to elucidate its selectivity profile.

MU1700 is a potent and selective chemical probe for the Activin receptor-like kinases 1 and 2 (ALK1 and ALK2), which are serine/threonine kinases belonging to the transforming growth factor- β (TGF- β) type I receptor family.[1][2] These kinases are key regulators of various cellular processes, and their dysregulation has been implicated in several diseases.[1][3]

Kinase Specificity Profile of MU1700

The selectivity of **MU1700** has been comprehensively evaluated through kinome-wide screening. In a panel of 369 human protein kinases, **MU1700** demonstrated a remarkably high degree of selectivity for ALK1 and ALK2.[1][3] When screened at a concentration of 1 μ M, **MU1700** was found to potently inhibit only ALK1, ALK2, and to a lesser extent, ALK6, with no other significant off-targets identified when a threshold of 25% residual enzyme activity is applied.[1][4]

In contrast, the widely used ALK2 inhibitor, LDN-193189, exhibited a much more promiscuous profile in the same kinome-wide screen, inhibiting numerous other kinases.[3] This highlights the superior selectivity of **MU1700**, making it a more precise tool for studying the specific roles of ALK1 and ALK2.



Quantitative Comparison of Kinase Inhibition

The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for **MU1700** against a panel of kinases, including a comparison with LDN-193189.

Kinase Target	MU1700 IC50 (nM)	LDN-193189 IC50 (nM)
ALK1 (ACVRL1)	13	-
ALK2 (ACVR1)	6	-
ALK3 (BMPR1A)	425	-
ALK4 (ACVR1B)	>10,000	-
ALK5 (TGFBR1)	>10,000	-
ALK6 (BMPR1B)	41	-
DDR1	501	-
FLT3	751	-
KHS/MAP4K5	539	-

Data sourced from multiple studies.[2][4] Note: Direct comparative IC50 values for LDN-193189 against all listed kinases were not available in the provided search results.

In cellular assays, **MU1700** also demonstrates potent and selective target engagement. In a NanoBRET assay, **MU1700** showed high affinity for ALK1 (IC50 = 27 nM) and ALK2 (IC50 = 225 nM), with significantly weaker binding to ALK3 (497 nM) and ALK6 (997 nM), and negligible binding to ALK4 and ALK5 (>10 μ M).[2][4]

Experimental Methodologies

1. Kinome-wide Selectivity Screening:

The selectivity of **MU1700** was determined by Reaction Biology Corporation. The screening was performed against a panel of 369 protein kinases at a compound concentration of 1 μ M. The percentage of residual enzyme activity was measured to identify potential off-targets.[1][3]



2. In Vitro IC50 Determination:

Biochemical IC50 values were determined using a radio-enzymatic assay. The assays were performed at an ATP concentration of 10 mM to assess the inhibitory potency of **MU1700** against the target kinases.[1][2]

3. Cellular Target Engagement (NanoBRET Assay):

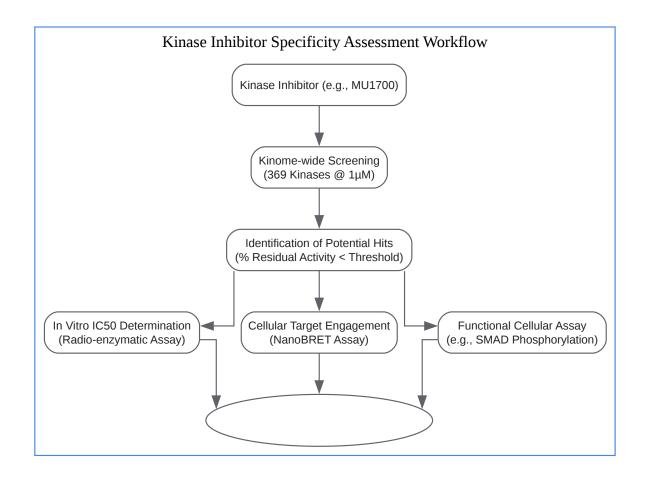
The NanoBRET™ Target Engagement Intracellular Kinase Assay was used to quantify the interaction of **MU1700** with its target kinases in intact cells. This assay measures the apparent affinity of the compound for the target protein by detecting the energy transfer between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.[1][2]

4. Western Blot Analysis of SMAD Phosphorylation:

To assess the functional cellular activity of **MU1700**, its effect on the phosphorylation of SMAD proteins was analyzed by Western blot. HEK293T cells were treated with **MU1700**, and the phosphorylation levels of SMAD1/5/8 (downstream of ALK1/2) and SMAD2/3 (downstream of ALK4/5/7) were measured. **MU1700** was shown to specifically inhibit the phosphorylation of SMAD1/5/8, consistent with its selective inhibition of ALK1/2.[3]

Visualizations

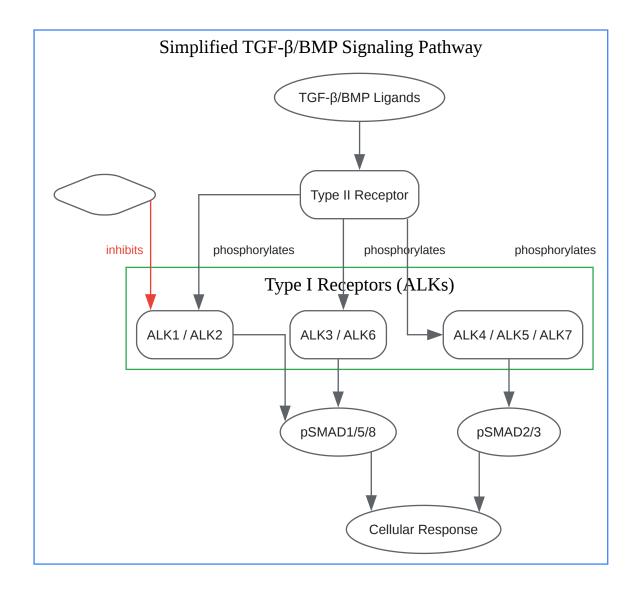




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Caption: Experimental workflow for assessing kinase inhibitor specificity.





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Caption: Simplified TGF-β/BMP signaling pathway showing **MU1700**'s point of action.

Conclusion

The experimental data robustly demonstrates that **MU1700** is a highly selective inhibitor of ALK1 and ALK2. Its superior specificity profile compared to other inhibitors like LDN-193189 makes it an invaluable tool for dissecting the specific biological functions of ALK1 and ALK2 in both in vitro and in vivo settings. For researchers investigating TGF-β/BMP signaling pathways, **MU1700** offers a high degree of precision, minimizing the confounding effects of off-target kinase inhibition.



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